molecular formula C21H19NOS3 B3454608 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone

Cat. No.: B3454608
M. Wt: 397.6 g/mol
InChI Key: ZETPGSWDRUSIGL-UHFFFAOYSA-N
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Description

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone is a recognized and potent small-molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. The compound functions by covalently modifying the KEAP1 protein, a key negative regulator of NRF2 . This action disrupts the KEAP1-NRF2 interaction, leading to the aberrant stabilization and accumulation of NRF2. Consequently, researchers utilize this inhibitor to probe the complex biology of the KEAP1-NRF2 signaling axis, which is a central mediator of the cellular antioxidant response and a critical pathway in cancer cell survival. Its primary research value lies in its application in oncology, particularly in investigating cancers with NRF2 hyperactivation, such as those harboring mutations in KEAP1 or NRF2 itself. By inhibiting NRF2, this compound sensitizes cancer cells to oxidative stress and diminishes their chemoresistance, making it a valuable tool for studying combination therapies with conventional chemotherapeutic agents . It is extensively used in in vitro and in vivo models to elucidate the mechanisms of drug resistance and to identify potential therapeutic strategies for targeting NRF2-addicted cancers.

Properties

IUPAC Name

1-(4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NOS3/c1-21(2)19-18(20(24)26-25-19)15-10-6-7-11-16(15)22(21)17(23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZETPGSWDRUSIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1C(=O)CCC4=CC=CC=C4)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone typically involves multiple steps. One common approach is to start with the quinoline core and introduce the thioxo group through a series of reactions involving sulfur-containing reagents. The phenyl-propanone moiety is then attached using standard organic synthesis techniques, such as Friedel-Crafts acylation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The phenyl-propanone moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the quinoline core can produce dihydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of dithioloquinoline compounds exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, research has shown that modifications to the dithioloquinoline core can enhance its potency against specific cancer types by inducing apoptosis and inhibiting tumor growth .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies reveal that it can inhibit the growth of several pathogenic microorganisms, making it a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Organic Synthesis Applications

Synthesis of Novel Compounds
The unique structure of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds through reactions such as cyclization and functional group transformations. For example, it has been used to synthesize chimeric derivatives that combine different pharmacophores for enhanced therapeutic efficacy .

Materials Science Applications

Photovoltaic Materials
Research indicates that compounds containing dithioloquinoline structures can be incorporated into organic photovoltaic devices. Their ability to absorb light and facilitate charge transfer makes them suitable candidates for improving the efficiency of solar cells. The incorporation of such compounds into polymer matrices has shown enhanced performance in converting solar energy into electrical energy .

Conductive Polymers
The compound's unique electronic properties allow it to be used in the development of conductive polymers. These materials have potential applications in flexible electronics and sensors due to their ability to conduct electricity while maintaining mechanical flexibility. Studies are ongoing to optimize the synthesis and processing conditions to enhance conductivity and stability .

Case Study 1: Anticancer Activity

A study published in MDPI explored the synthesis of various dithioloquinoline derivatives and their biological evaluations. The results indicated that specific modifications to the structure significantly increased cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for further drug development targeting cancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested the compound against a panel of bacteria and fungi. The results demonstrated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antibiotics for resistant strains .

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone is not fully understood. it is believed to interact with molecular targets through its quinoline core and thioxo group. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • 8-Ethoxy and 8-methoxy groups (Entries 3–4) introduce electron-donating effects, which may modulate the thione group’s reactivity and intramolecular charge transfer . The 4-chlorophenoxy substituent (Entry 4) adds a polar halogen, likely improving binding affinity in biological targets (e.g., enzyme inhibition) .
  • Physical Properties: The chlorophenoxy derivative (Entry 4) has the highest predicted boiling point (713.2°C), attributed to strong dipole interactions and molecular weight . Predicted pKa values (e.g., -0.63 for Entry 4) suggest these compounds are weakly acidic, with protonation sites likely at the thione sulfur or quinoline nitrogen .

Reactivity Trends :

  • Electrophilic Substitution: The thione group enhances susceptibility to nucleophilic attack, enabling derivatization at the quinoline ring.
  • Stability : Bulkier substituents (e.g., 4,4-dimethyl) improve resistance to oxidative degradation compared to unsubstituted analogs .

Q & A

Basic: What are the recommended synthesis strategies for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the dithioloquinoline core. Key steps include:

  • Cyclocondensation : Reacting substituted quinolines with sulfur-containing reagents to form the dithiolo ring system.
  • Ketone Introduction : Coupling the dithioloquinoline intermediate with phenylpropanone derivatives via nucleophilic substitution or condensation reactions.
  • Purification : Use reflux in ethanol or DMF/EtOH mixtures, followed by recrystallization to isolate the product .
    Optimization of reaction time, temperature, and stoichiometry is critical. Thin-layer chromatography (TLC) and NMR should monitor intermediate formation .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : ¹H and ¹³C NMR to confirm substituent positions and hydrogen environments.
    • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • Chromatography : TLC to assess purity during synthesis.
  • X-ray Crystallography (if feasible): For absolute stereochemical confirmation, as seen in related dithioloquinoline derivatives .

Basic: What biological targets are prioritized for interaction studies?

Methodological Answer:
Focus on enzymes or receptors with known sensitivity to sulfur-containing heterocycles:

  • Kinases : Test inhibition via ATP-binding site competition assays.
  • CYP450 Enzymes : Assess metabolic stability using liver microsomes.
  • Antioxidant Pathways : Measure ROS scavenging activity via DPPH or ABTS assays.
    Use competitive binding assays (e.g., SPR, ITC) to quantify affinity .

Advanced: How to design experiments to resolve discrepancies in reported binding affinities?

Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigate via:

  • Standardized Assays : Replicate studies under identical buffer/pH/temperature conditions.
  • Control Compounds : Include structurally similar derivatives (e.g., 8-methoxy or ethoxy analogs) as internal benchmarks .
  • Structural Analysis : Compare crystallographic data or docking simulations to identify conformational impacts on binding .

Advanced: How to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents (e.g., replace phenyl with fluorophenyl or methoxyphenyl groups) to assess electronic/steric effects .
  • Activity Profiling : Test derivatives against a panel of targets (e.g., enzymes, cell lines) to identify critical functional groups.
  • Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to correlate substituent changes with binding energy trends .

Advanced: What strategies optimize stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.
  • Metabolic Stability : Use hepatocyte assays to identify vulnerable sites (e.g., thioxo groups) for structural shielding (e.g., methyl substituents) .
  • Formulation Testing : Encapsulate in liposomes or cyclodextrins to enhance solubility and reduce hydrolysis .

Advanced: How to address conflicting data in antioxidant vs. pro-oxidant activity?

Methodological Answer:

  • Dose-Dependent Studies : Measure ROS levels at varying concentrations (µM–mM) in cell-free (e.g., FRAP assay) and cellular systems (e.g., H2O2-induced stress models).
  • Mechanistic Probes : Use fluorescent probes (e.g., DCFDA for ROS) and inhibitors (e.g., catalase) to delineate pathways.
  • Redox Potential Analysis : Cyclic voltammetry to quantify electron-donating capacity .

Advanced: What computational tools predict metabolic pathways?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predict Phase I/II metabolism sites (e.g., sulfur oxidation, quinoline hydroxylation).
    • MetaPrint2D : Identify likely CYP450-mediated modifications.
  • Docking Simulations : Map interactions with CYP3A4 or CYP2D6 isoforms to prioritize experimental validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone
Reactant of Route 2
Reactant of Route 2
1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-3-phenyl-1-propanone

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